3-butyryl-8-methoxyquinolin-4(1H)-one
Overview
Description
Scientific Research Applications
Chemical Structure Studies
- Nuclear Overhauser Effects and X-ray Analysis : A study by Boryczka et al. (2010) focused on the structural assignment of quinoline derivatives, similar to 3-butyryl-8-methoxyquinolin-4(1H)-one, using Nuclear Overhauser Effects and X-ray analysis. This research contributes to the understanding of quinoline's chemical structure and properties (Boryczka, Máslankiewicz, Wyszomirski, Borowiak, & Kubicki, 2010).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) Analysis : Moore et al. (1993) developed a method using HPLC for determining the concentration of a compound structurally related to this compound in biological samples. Such analytical techniques are crucial for quantifying this compound in various mediums (Moore, Metcalf, Swagzdis, & Doyle, 1993).
Microbial Metabolism Studies
- Metabolism by Microorganisms : Clark, Huford, and McChesney (1981) investigated the metabolism of primaquine, a compound related to this compound, using microorganisms. Understanding how microorganisms metabolize quinoline derivatives can provide insights into their biological activities and potential applications (Clark, Huford, & McChesney, 1981).
Chemosensors and Fluorescence Studies
- Chemosensor for Cadmium : Prodi et al. (2001) characterized a compound related to this compound for its potential use as a chemosensor for cadmium, highlighting the application of such compounds in environmental monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Synthesis and Chemical Properties
- Microwave Synthesis and Chemical Characterization : Nadaraj and Selvi (2009) conducted a study on the microwave synthesis of quinoline alkaloid 4-methoxyquinolin-2(1H)-one, related to this compound. Understanding the synthesis process and chemical properties of these compounds is fundamental for their application in scientific research (Nadaraj & Selvi, 2009).
Mechanism of Action
The mechanism of action of “3-butyryl-8-methoxyquinolin-4(1H)-one” seems to be related to the inhibition of K+ -stimulated gastric ATPase activity . Gastric ATPase, also known as the proton pump, is an enzyme involved in the final step of gastric acid secretion in the stomach. Inhibition of this enzyme can reduce stomach acid production.
Properties
IUPAC Name |
3-butanoyl-8-methoxy-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8H,3,5H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRQJHMQWMEQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438263 | |
Record name | 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115607-75-5 | |
Record name | 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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